molecular formula C14H13N3O3 B303492 [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate

[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate

Cat. No. B303492
M. Wt: 271.27 g/mol
InChI Key: CJHPRQSVEIKQIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate, also known as MAPC, is a small molecule that has been gaining attention in the field of scientific research due to its potential applications in various areas of medicine. MAPC is a synthetic compound that belongs to the pyrazine-2-carboxylate family and has been synthesized using different methods.

Scientific Research Applications

[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has shown potential applications in various areas of medicine, including cancer therapy, neuroprotection, and cardiovascular diseases. Studies have shown that [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate can induce apoptosis in cancer cells and inhibit tumor growth. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain. In addition, [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to have cardioprotective effects by reducing infarct size and improving cardiac function.

Mechanism of Action

The mechanism of action of [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate is not fully understood, but it is believed to act through multiple pathways. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has also been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. In addition, [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to increase the expression of anti-apoptotic proteins and decrease the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to have various biochemical and physiological effects. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has also been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to reduce apoptosis by increasing the expression of anti-apoptotic proteins such as Bcl-2 and decreasing the expression of pro-apoptotic proteins such as Bax.

Advantages and Limitations for Lab Experiments

One of the advantages of using [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate in lab experiments is its stability. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate is a stable compound that can be stored for long periods without degradation. Another advantage of using [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate is its low toxicity. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to have low toxicity in animal studies, making it a safe compound to use in lab experiments. However, one of the limitations of using [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate is its low solubility in water. This can make it difficult to dissolve [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate in aqueous solutions, which can affect its bioavailability.

Future Directions

There are several future directions for research on [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate. One direction is to investigate the potential of [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate as a therapeutic agent for cancer. Studies have shown that [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate can induce apoptosis in cancer cells, and further research is needed to determine its efficacy in vivo. Another direction is to investigate the potential of [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate as a neuroprotective agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, future research could focus on improving the solubility of [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate in water to increase its bioavailability.
Conclusion:
In conclusion, [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate is a synthetic compound that has potential applications in various areas of medicine. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate can be synthesized using different methods, and its mechanism of action is not fully understood. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to have various biochemical and physiological effects, and its low toxicity makes it a safe compound to use in lab experiments. Future research on [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate could focus on its potential as a therapeutic agent for cancer and neurodegenerative diseases, as well as improving its solubility in water.

Synthesis Methods

[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate can be synthesized using different methods, including the reaction of 2-aminomethylpyrazine with 2-methylaniline and ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate obtained using this method is around 60-70%.

properties

Product Name

[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

[2-(2-methylanilino)-2-oxoethyl] pyrazine-2-carboxylate

InChI

InChI=1S/C14H13N3O3/c1-10-4-2-3-5-11(10)17-13(18)9-20-14(19)12-8-15-6-7-16-12/h2-8H,9H2,1H3,(H,17,18)

InChI Key

CJHPRQSVEIKQIZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)COC(=O)C2=NC=CN=C2

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC(=O)C2=NC=CN=C2

Origin of Product

United States

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